Product packaging for Chroman-6-carboxylic acid(Cat. No.:CAS No. 103203-84-5)

Chroman-6-carboxylic acid

Cat. No.: B021139
CAS No.: 103203-84-5
M. Wt: 178.18 g/mol
InChI Key: IFKANGOXGBPILW-UHFFFAOYSA-N
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Description

Significance in Medicinal Chemistry and Organic Synthesis

Chroman carboxylic acid scaffolds are recognized as "privileged structures" in medicinal chemistry, a designation for molecular frameworks that can provide ligands for diverse biological targets. acs.org Their structural rigidity and potential for stereochemical complexity make them valuable templates for the design of novel therapeutic agents. acs.org In organic synthesis, these compounds serve as crucial intermediates and building blocks. chemimpex.comchemimpex.com Their structure permits straightforward modification, enabling the synthesis of a wide array of derivatives with tailored properties for specific applications, such as anti-inflammatory agents and analgesics. acs.orgchemimpex.com

Researchers utilize these scaffolds extensively in the synthesis of complex bioactive molecules and natural products. chemimpex.comchemimpex.com For instance, derivatives like 6-fluoro-chroman-2-carboxylic acid are pivotal chiral building blocks in the pharmaceutical industry. rsc.org The chromone (B188151) core, a related oxidized form, is a frequently used template in the design of compounds targeting conditions such as cancer, diabetes, and neurodegenerative diseases. acs.org

Overview of Therapeutic and Industrial Relevance

The therapeutic potential of chroman carboxylic acid derivatives is broad and well-documented. Research has demonstrated their efficacy in a range of pharmacological areas. Substituted chromans have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. acs.orgchemimpex.com For example, amides derived from 1-oxo-3-phenyl-isochroman-6-carboxylic acid have been identified as promising agents for chronic obstructive pulmonary disease (COPD) and asthma due to their selective inhibition of M3 muscarinic receptors. karazin.ua Furthermore, specific derivatives like 6-chlorochroman-2-carboxylic acids have been evaluated as antagonists for cholesterol biosynthesis. acs.org

Industrially, these scaffolds are significant outside of pharmaceuticals. They are employed in the formulation of agrochemicals, including effective herbicides and fungicides that offer solutions for crop protection. chemimpex.com Additionally, certain chroman carboxylic acids are key intermediates in the synthesis of insecticides. google.com

This compound: A Detailed Profile

This compound is a specific member of this important chemical class, distinguished by the placement of the carboxylic acid group at the 6-position of the chroman core.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its application in laboratory and industrial settings.

PropertyValue
CAS Number 103203-84-5
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.19 g/mol
Boiling Point 352.5 °C
Flash Point 147.5 °C
Alternate Names 3,4-Dihydro-2H-1-benzopyran-6-carboxylic acid

Table generated from data in search results. chemspider.combiosynth.com

Research Findings and Applications

While many studies focus on more complex derivatives, research on this compound itself and its direct applications provides valuable insights. It is described as a hydroxamic acid that can be used in the production of carboxylate emulsions. biosynth.com

Biological Activity

Studies have indicated that this compound is an active substance with potential biological effects. It has been shown to inhibit the growth of certain bacteria and fungi. biosynth.com It is also noted to be a strong oxidizing agent capable of generating hydrogen peroxide under alkaline conditions. biosynth.com

The position of the carboxylic acid group is critical for biological function. Structure-activity relationship studies on related chromone series have revealed that a 6-carboxylic acid substituent is important for antitumor activity. acs.org This highlights the significance of the specific structure of this compound as a potential pharmacophore.

Comparative Data of Related Chroman Carboxylic Acids

The function of a chroman carboxylic acid is heavily influenced by the substituents on the chroman ring. The following table compares this compound with other derivatives mentioned in research literature to illustrate this point.

Compound NameKey Substituent(s)Noted Research Application / Activity
This compound NoneAntibacterial, antifungal, oxidizing agent. biosynth.com
5-Methylthis compound5-MethylIntermediate for insecticides. google.com
6-Chlorochroman-2-carboxylic acid6-ChloroAntagonist for cholesterol biosynthesis. acs.org
6-Methoxy-chroman-3-carboxylic acid6-MethoxyIntermediate for anti-inflammatory and analgesic drugs; antioxidant. chemimpex.com
6-Chloro-chroman-3-carboxylic acid6-ChloroIntermediate for pharmaceuticals targeting neurological disorders. chemimpex.com
1-Oxo-3-phenyl-isothis compound1-Oxo, 3-PhenylPrecursor to selective M3 receptor antagonists (COPD/asthma). karazin.ua

Table compiled from information across multiple search results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B021139 Chroman-6-carboxylic acid CAS No. 103203-84-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-chromene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKANGOXGBPILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424707
Record name Chroman-6-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00424707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103203-84-5
Record name 3,4-Dihydro-2H-1-benzopyran-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103203-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chroman-6-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Synthetic Methodologies of Chroman 6 Carboxylic Acid and Its Analogs

Established Synthetic Routes for Chroman-6-carboxylic Acid

The synthesis of this compound and its analogs relies on strategic chemical transformations that construct the core bicyclic structure while ensuring the correct placement of the carboxylic acid functionality.

Regioselective Synthesis Strategies

Regioselectivity is paramount in the synthesis of this compound to ensure the carboxylic acid group is introduced at the C-6 position of the chroman nucleus. One established method involves the degradation of complex natural products. For instance, the degradation of the antibiotic novobiocin (B609625) has been shown to yield 2,2-dimethyl-6-carboxychroman.

Another versatile approach begins with appropriately substituted phenols and employs cyclization reactions to form the dihydropyran ring. For example, the reaction of trimethyl-hydroquinone with methyl vinyl ketone in an acidic medium can produce a substituted chroman-6-ol (B1254870), which can then be converted through a multi-step process to a chroman-2-yl)acetic acid derivative researchgate.net. The starting materials fundamentally dictate the substitution pattern on the aromatic ring, thereby ensuring regioselectivity.

Furthermore, chroman- and homochroman-2-carboxylic acids have been prepared by reacting perbenzoic acid with brominated tetralone and benzosuberone derivatives, respectively researchgate.net. Subsequent hydrolysis of the resulting bromo-lactones yields the desired chroman carboxylic acids. The choice of a starting material with a substituent that can be converted to a carboxyl group at the desired position is a key strategy for ensuring regioselectivity.

Stereoselective Synthesis and Chiral Resolution

Many pharmaceutical applications of chroman derivatives require specific enantiomers, making stereoselective synthesis and chiral resolution critical processes. Since many synthetic routes yield racemic mixtures (an equal mixture of both enantiomers), methods to separate these isomers are essential openstax.orglibretexts.orglibretexts.org.

Enzymatic resolution offers a green and highly selective alternative to traditional chemical methods rsc.orgrsc.org. This technique utilizes enzymes, such as esterases or lipases, that preferentially react with one enantiomer in a racemic mixture, allowing for their separation.

A notable example is the resolution of racemic methyl 6-fluoro-chroman-2-carboxylate (a structural analog) using two distinct esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus rsc.orgrsc.org. The process is conducted in an aqueous-toluene biphasic system, where the racemic ester is the substrate.

EstS selectively hydrolyzes the methyl ester of the (S)-enantiomer to produce (S)-6-fluoro-chroman-2-carboxylic acid, leaving the (R)-ester largely unreacted.

EstR shows the opposite selectivity, hydrolyzing the (R)-ester to yield (R)-6-fluoro-chroman-2-carboxylic acid.

This sequential biphasic batch resolution method, using immobilized cells containing the enzymes, allows for the efficient production of both the (S) and (R) enantiomers in high yield and excellent enantiomeric excess (ee) rsc.org. The (S)-acid was obtained with >99% ee, and after subsequent steps, the (R)-acid was produced with a 99% ee rsc.org. This enzymatic approach is highlighted as being more efficient and less polluting than conventional chemical resolution rsc.orgrsc.org.

Enzymatic Resolution of Methyl 6-fluoro-chroman-2-carboxylate rsc.orgrsc.org
EnzymeConfiguration ProducedEnantiomeric Excess (ee)System Type
EstS(S)-FCCA>99%Aqueous-Toluene Biphasic
EstR(R)-FCCA95-96% (initial), 99% (optimized)Aqueous-Toluene Biphasic

Chemical resolution is a classical and widely used method for separating enantiomers google.com. The fundamental principle involves reacting the racemic carboxylic acid with an enantiomerically pure chiral resolving agent, typically a chiral base, to form a pair of diastereomeric salts openstax.org. Since diastereomers have different physical properties (e.g., solubility), they can be separated by techniques like fractional crystallization openstax.orglibretexts.org.

Once the diastereomeric salts are separated, the chiral resolving agent is removed by treatment with an acid, yielding the resolved, enantiomerically pure carboxylic acids openstax.org. The choice of resolving agent is crucial and often requires empirical screening to find one that provides well-formed crystals and efficient separation. A similar strategy can be applied by forming diastereomeric esters or amides, which can then be separated by chromatography libretexts.org.

Common Chiral Resolving Agents for Racemic Acids
Resolving Agent ClassSpecific ExamplesReference
Chiral Aminesα-methyl-benzylamine, Brucine, Strychnine, Quinine researchgate.netopenstax.org
Chiral Alcohols(S)-1-phenylethanol libretexts.org
Amino Acids(-)-Phenylglycine ethyl ester salt google.com

For example, a racemic mixture of -(6-hydroxy-2,5,7,8-tetramethyl-chroman-2-yl)acetic acid was successfully resolved using α-methyl-benzylamine to produce the (S)-enantiomer researchgate.net.

Synthesis of Substituted Chroman Carboxylic Acid Derivatives

The therapeutic potential of chroman carboxylic acids can be fine-tuned by introducing various functional groups and modifiers onto the chroman scaffold.

Introduction of Functional Groups and Modifiers

The synthesis of substituted chroman carboxylic acids often begins with precursors that already contain the desired functional groups on the aromatic ring. This strategy ensures precise control over the final structure.

One common method for synthesizing substituted chromans is the catalytic hydrogenation of a corresponding chromone (B188151) precursor. For instance, 6-fluoro-chroman-2-carboxylic acid can be prepared from 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid. This reaction typically employs a palladium-on-carbon (Pd/C) catalyst under hydrogen pressure in a solvent like glacial acetic acid. The hydrogenation reduces both the ketone and the double bond in the pyrone ring to form the saturated chroman structure.

Another synthetic route involves building the chroman ring from substituted phenols. The synthesis of 6-chlorochroman-4-one derivatives can be achieved through a base-promoted aldol condensation between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde, followed by an intramolecular oxa-Michael addition nih.gov. The resulting chroman-4-one can then be further modified to introduce the carboxylic acid functionality.

Synthesis of Substituted Chroman Derivatives
Target CompoundStarting MaterialKey ReactionReagents/Conditions
6-Fluoro-chroman-2-carboxylic acid6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acidCatalytic HydrogenationH₂, Pd/C, Acetic Acid
Substituted Chroman-4-onesSubstituted 2'-hydroxyacetophenones and AldehydesAldol Condensation / Oxa-Michael AdditionDIPA, EtOH, Microwave Irradiation

Synthetic Pathways to Specific Chroman Carboxylic Acid Analogs

The structural diversity of chroman carboxylic acid analogs necessitates a variety of synthetic approaches. The position of the carboxylic acid group and the nature and position of other substituents on the chroman scaffold dictate the choice of starting materials and the reaction sequence. This subsection will detail the synthetic routes to several important analogs, including chroman-6-carbaldehyde (as a derivative of the corresponding carboxylic acid), 5-amino-6-chlorochroman-8-carboxylic acid, and chroman-2- and -3-carboxylic acid derivatives, as well as benzofused systems.

Chroman-6-carbaldehyde Synthesis from this compound

The conversion of this compound to chroman-6-carbaldehyde represents a crucial transformation, as aldehydes are versatile intermediates for further functionalization. This transformation is a reduction of a carboxylic acid to an aldehyde. A common laboratory method for this conversion involves the initial activation of the carboxylic acid, for example, by converting it to an acid chloride. The acid chloride can then be selectively reduced to the aldehyde using a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)3), a reaction known as the Rosenmund reduction when using hydrogen gas and a poisoned palladium catalyst.

Another approach involves the use of activating agents that form an intermediate which can be selectively reduced. For instance, the carboxylic acid can be reacted with a coupling reagent to form an activated ester or an N-acyl derivative, which is then reduced. Modern methods may employ catalytic systems to achieve this transformation more efficiently and under milder conditions.

Starting MaterialReagentsProductKey Transformation
This compound1. Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)2. Lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)3)Chroman-6-carbaldehydeReduction of an acid chloride to an aldehyde
This compoundPalladium on barium sulfate (Pd/BaSO4), quinoline-sulfur (poison), H2Chroman-6-carbaldehydeRosenmund reduction
5-Amino-6-chlorochroman-8-carboxylic Acid Synthesis

5-Amino-6-chlorochroman-8-carboxylic acid is a key intermediate for several potent 5-HT4 receptor agonists. tandfonline.com An efficient and high-yielding synthetic route has been developed with significant modifications to earlier reported protocols, avoiding the use of toxic and corrosive reagents. researchgate.net The synthesis commences from 4-acetamidomethylsalicylate, which undergoes a series of reactions including Friedel-Crafts acylation, reduction, and cyclization to form the chroman ring. Subsequent chlorination, hydrolysis of the acetamide, and saponification of the ester yield the target compound. tandfonline.com

One optimized route avoids the use of toxic chemicals like boron trichloride and silica (B1680970) gel chromatography for purification. tandfonline.com The key steps in this optimized synthesis are outlined below.

StepStarting MaterialReagents and ConditionsIntermediate/ProductYield
14-AcetamidomethylsalicylatePivaloyl chloride, BF3·Et2OMethyl 5-acetamido-4-hydroxy-3-(2-oxopropyl)benzoate<30%
2Methyl 5-acetamido-4-hydroxy-3-(2-oxopropyl)benzoateNaBH4, MeOHMethyl 5-acetamido-4-hydroxy-3-(2-hydroxypropyl)benzoate-
3Methyl 5-acetamido-4-hydroxy-3-(2-hydroxypropyl)benzoatePd/C, H2, MeOHMethyl 5-acetamidochroman-8-carboxylate93%
4Methyl 5-acetamidochroman-8-carboxylateN-Chlorosuccinimide, Acetonitrile (B52724)Methyl 5-acetamido-6-chlorochroman-8-carboxylate-
5Methyl 5-acetamido-6-chlorochroman-8-carboxylateKOH, MeOH/H2O5-Amino-6-chlorochroman-8-carboxylic acid-

An alternative approach involves a Claisen rearrangement to construct the chroman precursor, which also leads to the desired product in good yields. tandfonline.com

Chroman-2-carboxylic Acid and its Derivatives

The synthesis of chroman-2-carboxylic acid and its derivatives often starts from trimethylhydroquinone and methyl methacrylate. nih.gov The reaction between these two starting materials leads to the formation of a key intermediate, 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid methyl ester. nih.gov This intermediate can be further modified, for example, through methylation or benzylation of the hydroxyl group. nih.gov The ester moiety can then be converted to a hydrazide by reacting with hydrazine hydrate, which serves as a precursor for the synthesis of more complex derivatives through condensation with isatins. nih.gov

Another method for preparing chroman-2-carboxylic acid involves the action of perbenzoic acid on 2-bromo-1-tetralone, followed by hydrolysis of the resulting bromo-lactone. researchgate.net Hydrogenation of methyl 4,4-dichlorochromene-2-carboxylate can also yield 2-methoxy-2-carbomethoxychromane, a derivative of chroman-2-carboxylic acid. researchgate.net

Starting MaterialsKey ReactionProduct
Trimethylhydroquinone, Methyl methacrylateCyclization6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid methyl ester
2-Bromo-1-tetralonePerbenzoic acid oxidation, hydrolysisChroman-2-carboxylic acid
Methyl 4,4-dichlorochromene-2-carboxylateHydrogenation2-Methoxy-2-carbomethoxychromane
Chroman-3-carboxylic Acid Derivatives

The synthesis of chroman-3-carboxylic acid derivatives can be achieved through various routes. One notable method is the doubly decarboxylative Giese reaction, which utilizes coumarin-3-carboxylic acids as starting materials. rsc.orgnih.gov In this photoredox-catalyzed reaction, the coumarin-3-carboxylic acid acts as a Giese acceptor, reacting with an alkyl radical generated from the decarboxylation of another carboxylic acid derivative, such as an N-(acyloxy)phthalimide. rsc.orgnih.gov This process leads to the formation of 4-substituted-chroman-2-ones, which are structurally related to chroman-3-carboxylic acids. rsc.orgnih.gov

Another approach involves the synthesis of chromone-3-carboxylic acids, which can be considered derivatives of chroman-3-carboxylic acids. These can be prepared from 2-hydroxyacetophenones through Vilsmeier-Haack formylation to give chromone-3-carbaldehydes, followed by oxidation. semanticscholar.org These carboxylic acids can then be converted to various derivatives, such as carboxamides. semanticscholar.org

Starting MaterialReaction TypeProduct Type
Coumarin-3-carboxylic acidsDoubly decarboxylative Giese reaction4-Substituted-chroman-2-ones
2-HydroxyacetophenonesVilsmeier-Haack formylation, OxidationChromone-3-carboxylic acids
Benzofused Chroman Carboxylic Acids (e.g., Benzo[c]chromen-6-ones)

The synthesis of benzofused chroman carboxylic acids, such as those derived from benzo[c]chromen-6-ones, involves the construction of a more complex polycyclic system. These syntheses often employ strategies that build the additional benzene ring onto a pre-existing chroman or coumarin (B35378) scaffold, or vice versa.

One approach involves the Perkin rearrangement of 3-halocoumarins, which leads to the formation of benzofuran-2-carboxylic acids. nih.gov While not a direct synthesis of a benzofused chroman, this demonstrates a ring contraction-rearrangement strategy that can be adapted. A visible-light photocatalytic aerobic oxidative lactonization of arene C(sp²)-H bonds can provide benzocoumarin derivatives, which are related to benzofused chroman systems. organic-chemistry.org

More direct methods for constructing the benzochromenone skeleton can involve intramolecular cyclization reactions of appropriately substituted precursors. For instance, a suitably functionalized biphenyl derivative containing a carboxylic acid or its precursor could be cyclized to form the lactone ring of the benzo[c]chromen-6-one system.

Green Chemistry Principles in Chroman Carboxylic Acid Synthesis

The application of green chemistry principles to the synthesis of chroman carboxylic acids is an area of growing importance, aiming to reduce the environmental impact of chemical processes. In the synthesis of 5-amino-6-chlorochroman-8-carboxylic acid, green chemistry principles have been consciously applied by avoiding the use of toxic reagents like boron trichloride and eliminating the need for silica gel column chromatography, which reduces solvent consumption and waste generation. tandfonline.com

The use of waste curd water as a catalytic solvent for the synthesis of coumarin-3-carboxylic acid derivatives is another example of a green approach. eurjchem.com This method utilizes a biodegradable and readily available solvent, operates under mild ultrasonic irradiation, and avoids the use of metals and Lewis acids, resulting in excellent yields. eurjchem.com Such strategies align with several green chemistry principles, including the use of renewable feedstocks, waste prevention, and the use of safer solvents and auxiliaries. nih.gov

Mechanochemistry, where reactions are induced by mechanical energy with minimal or no solvent, and microwave-assisted synthesis are other green techniques that can be applied to the synthesis of chroman carboxylic acids and their derivatives. nih.gov These methods often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.govnih.gov

Green Chemistry PrincipleApplication in Chroman Carboxylic Acid SynthesisExample
Prevention of WasteAvoiding column chromatographySynthesis of 5-amino-6-chlorochroman-8-carboxylic acid tandfonline.com
Use of Safer Solvents and AuxiliariesUsing waste curd water as a solventSynthesis of coumarin-3-carboxylic acids eurjchem.com
Design for Energy EfficiencyMicrowave-assisted synthesisSynthesis of chromone-2-carboxylic acids nih.gov
Use of Renewable FeedstocksUtilizing waste curd waterSynthesis of coumarin-3-carboxylic acids eurjchem.com
CatalysisUsing acidic curd water as a biological catalystSynthesis of coumarin-3-carboxylic acids eurjchem.com

Catalytic Approaches in Chroman Carboxylic Acid Synthesis

The construction of the chroman ring system, a core component of this compound, is often achieved through various catalytic methods. These strategies are broadly categorized into metal-catalyzed and metal-free approaches, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope.

Transition-metal catalysis is a powerful tool for the synthesis of chroman derivatives. Metals such as palladium, rhodium, and ruthenium are frequently employed to facilitate key bond-forming reactions. organic-chemistry.org

A common strategy involves the catalytic hydrogenation of a corresponding chromone precursor. For instance, the synthesis of 6-fluoro-chromane-2-carboxylic acid is effectively achieved through the reduction of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid using a palladium-on-carbon (Pd/C) catalyst under hydrogen pressure. nbinno.comchemicalbook.com This reaction reduces both the ketone and the double bond in the pyran ring to form the saturated chroman structure. nbinno.com The process is typically carried out in a solvent like glacial acetic acid at elevated temperatures and pressures. chemicalbook.com Similarly, (R)-chroman-2-carboxylic acids can be synthesized from their unsaturated precursors using a 5% Pd/C catalyst with hydrogen. researchgate.net

Palladium catalysts are also pivotal in carbonylative cross-coupling reactions to build the chroman framework. The palladium-catalyzed aminocarbonylation of 3-iodochromone, for example, serves as a method to introduce carbonyl functionalities, which are precursors to carboxylic acids. nih.gov

Other metal-catalyzed reactions for synthesizing the chroman core include asymmetric transfer hydrogenations. Rhodium and Ruthenium complexes have been successfully used to prepare enantiomerically enriched chromanols from chromanones, demonstrating the utility of these metals in controlling stereochemistry. organic-chemistry.org

Table 1: Examples of Metal-Catalyzed Reactions in Chroman Synthesis

Catalyst Reaction Type Substrate Example Product Type Reference
Palladium on Carbon (Pd/C) Catalytic Hydrogenation 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid 6-Fluorochromane-2-carboxylic acid nbinno.comchemicalbook.com
Pd(OAc)₂/PPh₃ Aminocarbonylation 3-Iodochromone Chromone-3-carboxamide nih.gov
Rhodium complexes Asymmetric Transfer Hydrogenation (E)-3-Benzylidene-chromanones cis-3-Benzyl-chromanols organic-chemistry.org

In recent years, metal-free catalytic methods have gained prominence as sustainable alternatives for organic synthesis. These approaches often rely on organocatalysis, utilizing small organic molecules to catalyze reactions.

Brønsted acids are effective catalysts for the synthesis of chromanes. A notable example is the triflimide-catalyzed annulation, where o-hydroxy benzylic alcohols react with alkenes to form the chroman ring system under mild conditions. chemrxiv.org Similarly, acetic acid can serve as both a Brønsted acid mediator and a solvent in the aerobic, metal-free synthesis of chromene-fused quinolinones. nih.gov

Brønsted base catalysis has also been applied, for instance, in the doubly decarboxylative Michael-type addition of pyridylacetic acid to chromone-3-carboxylic acids, yielding functionalized chroman-4-ones. nih.gov

Furthermore, bifunctional catalysts that combine different modes of activation have been developed. A bifunctional aminoboronic acid, for example, facilitates intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids to produce chroman derivatives. organic-chemistry.org This approach has been extended to enantioselective transformations by using a combination of an arylboronic acid with a chiral aminothiourea, achieving high yields and enantiomeric excesses. organic-chemistry.org

Table 2: Examples of Metal-Free Synthetic Methods for Chroman Derivatives

Catalyst Type Catalyst Example Reaction Type Substrate Example Product Type Reference
Brønsted Acid Triflimide (HNTf₂) Annulation o-Hydroxy benzylic alcohol and alkene Substituted Chromane chemrxiv.org
Brønsted Base DABCO Michael-type Addition Chromone-3-carboxylic acid 2-(Pyridylmethyl)chroman-4-one nih.gov
Bifunctional Organocatalyst Aminoboronic Acid Intramolecular oxa-Michael α,β-Unsaturated carboxylic acid Chromane organic-chemistry.org

Chemical Transformations and Derivatization

The carboxylic acid functional group at the 6-position of the chroman ring is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives such as esters, amides, and halogenated or nitrated compounds.

Esterification is a fundamental transformation of this compound. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven reaction, and typically, the alcohol is used in excess as the solvent to drive the reaction towards the ester product. masterorganicchemistry.com Alternative methods for substrates that may be sensitive to strong acids include the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). commonorganicchemistry.com Esters can also be prepared via a two-step process involving the initial conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with an alcohol. commonorganicchemistry.com

Amidation involves the reaction of this compound with an amine to form an amide bond. Direct amidation requires high temperatures to drive off the water formed, but several catalytic methods allow the reaction to proceed under milder conditions. mdpi.com Boric acid has emerged as a green and inexpensive catalyst for the direct formation of amides from carboxylic acids and amines. orgsyn.org Lewis acids, such as niobium(V) oxide (Nb₂O₅), can also be used as reusable heterogeneous catalysts to activate the carbonyl group of the carboxylic acid, facilitating the amidation reaction. researchgate.net Another approach involves the use of amine-borane complexes, which act as dual-purpose reagents by both activating the carboxylic acid and delivering the amine. organic-chemistry.org

Table 3: Selected Reagents for Esterification and Amidation of Carboxylic Acids

Transformation Method Key Reagents Reference
Esterification Fischer Esterification Alcohol, H₂SO₄ (or other acid catalyst) masterorganicchemistry.commasterorganicchemistry.com
Esterification Steglich Esterification Alcohol, DCC, DMAP commonorganicchemistry.com
Esterification Via Acyl Chloride 1) SOCl₂ 2) Alcohol commonorganicchemistry.com
Amidation Boric Acid Catalysis Amine, Boric Acid orgsyn.org
Amidation Lewis Acid Catalysis Amine, Nb₂O₅ researchgate.net

Nitration of the aromatic ring of this compound is achieved through electrophilic aromatic substitution. The standard nitrating mixture consists of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The substituents on the chroman ring direct the position of nitration. The ether oxygen and the alkyl portion of the saturated ring are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The outcome of the reaction will depend on the interplay of these directing effects.

Halogenation can be achieved through several methods. Direct electrophilic halogenation of the aromatic ring can be performed using halogens (e.g., Br₂, Cl₂) with a Lewis acid catalyst. As with nitration, the regioselectivity is governed by the directing effects of the existing substituents. More recently, methods for the direct C-H halogenation of (hetero)aryl carboxylic acids have been developed using copper catalysis. princeton.edu These protocols allow for decarboxylative chlorination, bromination, and iodination, providing a unified strategy to access various aryl halides from the carboxylic acid precursor. princeton.edu This transformation, known as halodecarboxylation, replaces the carboxylic acid group with a halogen atom and represents a fundamentally different reactivity pattern from electrophilic aromatic substitution. princeton.edunih.gov

The structure of this compound allows for its use in intramolecular cyclization reactions to construct more complex, polycyclic systems. A prominent example of such a reaction is an intramolecular Friedel-Crafts acylation.

In this type of reaction, the carboxylic acid group is first converted into a more reactive acyl chloride, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then undergo an intramolecular electrophilic attack on the electron-rich aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). This cyclization would lead to the formation of a new six-membered ring, resulting in a tricyclic ketone. The position of the cyclization onto the aromatic ring is influenced by the directing effects of the other substituents. Such reactions are valuable in synthetic chemistry for building rigid, polycyclic frameworks from simpler precursors.

Another potential intramolecular reaction is lactone formation, where the carboxylic acid group reacts with a hydroxyl group present elsewhere in the molecule to form a cyclic ester. youtube.com This would require a this compound derivative that also contains a suitably positioned alcohol functionality.

Biological Activities and Pharmacological Potential of Chroman 6 Carboxylic Acid and Its Derivatives

Antioxidant Activity

The antioxidant properties of chroman-6-carboxylic acid derivatives are a cornerstone of their pharmacological profile. These compounds effectively counteract oxidative stress, a key factor in the pathogenesis of numerous diseases, through various mechanisms.

Mechanisms of Antioxidant Action (e.g., Radical Scavenging, Lipid Peroxidation Inhibition)

The primary antioxidant mechanism of these chroman derivatives involves acting as chain-breaking antioxidants. They effectively interrupt the propagation phase of lipid peroxidation by trapping chain-carrying lipid peroxyl radicals. nih.gov This ability is crucial for protecting cell membranes from oxidative damage. nih.gov Novel 6-hydroxychroman-2-carbonitrile compounds, for instance, have demonstrated significant, concentration-dependent protection against myocardial-membrane phospholipid peroxidation. nih.gov Their action is not attributed to scavenging superoxide (B77818) or inhibiting the enzyme xanthine (B1682287) oxidase, but rather to their capacity to intercept the lipid peroxyl radicals directly. nih.gov

Comparative Studies with Reference Antioxidants (e.g., Trolox, Carnosic Acid)

The antioxidant potency of this compound derivatives has been frequently benchmarked against Trolox, a water-soluble analog of vitamin E widely used as a standard antioxidant. researchgate.netmdpi.comscielo.br In several studies, synthesized derivatives have shown superior activity.

For example, a series of N-arylsubstituted-chroman-2-carboxamides demonstrated 25 to 40 times more potent inhibition of lipid peroxidation in rat brain homogenates than Trolox. researchgate.net The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity of one of the most active N-phenyl derivatives was found to be comparable to that of Trolox. researchgate.net Similarly, another study on chroman amide derivatives found five compounds that were significantly more potent inhibitors of in vitro lipid peroxidation than Trolox. researchgate.net These comparative analyses underscore the potential of modifying the this compound scaffold to develop highly effective antioxidants.

Comparative Antioxidant Activity of this compound Derivatives vs. Trolox

Derivative ClassAssayPotency Compared to TroloxSource
N-arylsubstituted-chroman-2-carboxamidesLipid Peroxidation Inhibition (rat brain)25-40 times more potent researchgate.net
N-phenyl-chroman-2-carboxamideDPPH Radical ScavengingComparable researchgate.net
Chroman Amide Derivatives (5 compounds)Lipid Peroxidation Inhibition (in vitro)Significantly more potent researchgate.net

Anti-inflammatory Activity

In addition to their antioxidant effects, this compound and its derivatives possess significant anti-inflammatory properties. They can modulate inflammatory responses by influencing the production of inflammatory mediators and interfering with key signaling pathways.

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Interleukin-6, TNF-alpha)

Research has demonstrated the ability of these compounds to suppress the production of key pro-inflammatory molecules. A novel synthetic derivative, 6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide, was found to inhibit the production of nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This inhibition occurred at the transcriptional level, as the compound reduced the synthesis of mRNA for both inducible nitric oxide synthase (iNOS) and IL-6. nih.gov

The activity of tumor necrosis factor-alpha (TNF-α), a critical pro-inflammatory cytokine, is also modulated by chroman derivatives. nih.govmdpi.com One study found that N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide was the most potent compound in a series at inhibiting the TNF-α-induced expression of ICAM-1 (Intercellular Adhesion Molecule-1) on endothelial cells, a key step in the inflammatory cascade. sdu.dk

Inhibition of Key Signaling Pathways (e.g., NF-κB, AP-1, COX-2, MAPK)

The anti-inflammatory effects of this compound derivatives are mediated through the inhibition of critical intracellular signaling pathways that regulate inflammation.

NF-κB and AP-1: The suppression of NO and IL-6 by 6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide is linked to its ability to inhibit the activation of both nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1), two major transcription factors that control the expression of pro-inflammatory genes. nih.gov Another study specifically synthesized and evaluated a series of 6- or 7-methylchroman-2-carboxylic acid N-(substituted) phenylamides for their ability to inhibit NF-κB activity in LPS-stimulated macrophages, identifying several potent inhibitors. nih.gov

COX-2: Long-chain carboxychromanols, which are metabolites of vitamin E and share the core chroman structure, are potent inhibitors of cyclooxygenase (COX) enzymes. pnas.org Both COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are central mediators of inflammation. nih.govmdpi.comyoutube.com In one study, 13'-carboxychromanol, a vitamin E metabolite, was found to be a more potent inhibitor of purified COX-1 and COX-2 than its shorter side-chain analogs. pnas.org

MAPK: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade in inflammation. While direct evidence for this compound is building, related natural compounds have shown activity through this pathway. For instance, (+)-deoxyschisandrin, a lignan (B3055560) with a different core structure but known anti-inflammatory properties, was found to inhibit the NF-κB and MAPK pathways. mdpi.com

Inhibitory Activity of Chroman Derivatives on Inflammatory Pathways

Derivative/MetaboliteTarget Pathway/EnzymeInhibitory Concentration (IC₅₀)Source
6-methylchroman-2-carboxamide (4-Cl derivative)NF-κB24.0 µM nih.gov
7-methylchroman-2-carboxamide (4-Cl derivative)NF-κB20.2 µM nih.gov
9'-carboxychromanolCOX-2 (intact cells)6 µM pnas.org
13'-carboxychromanolCOX-2 (intact cells)4 µM pnas.org

Impact on Gene Expression (e.g., iNOS, IL-6 Transcriptional Regulation)

Research into chroman derivatives has revealed their significant impact on the transcriptional regulation of key inflammatory genes. A notable example is 6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide, a synthetic compound with a chemical structure similar to vitamin E. This derivative has been shown to effectively inhibit the production of nitric oxide (NO) and interleukin-6 (IL-6) in macrophages stimulated by lipopolysaccharide (LPS). nih.gov

The inhibitory mechanism occurs at the genetic level. The compound attenuates the synthesis of both messenger RNA (mRNA) and protein for inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large quantities of NO in inflammatory conditions. nih.gov Furthermore, it actively inhibits the promoter activity of both the iNOS and IL-6 genes. This demonstrates that the compound can down-regulate the expression of these pro-inflammatory genes at the transcription step. nih.gov The underlying mechanism for this transcriptional suppression involves the inhibition of LPS-induced activation of critical transcription factors, namely nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1). nih.gov

Table 1: Effect of a Chroman Derivative on Inflammatory Gene Expression
Target Gene/ProteinObserved EffectMechanism of ActionReference
Inducible Nitric Oxide Synthase (iNOS)Inhibited mRNA and protein synthesis; Inhibited promoter activityTranscriptional downregulation via suppression of NF-κB and AP-1 nih.gov
Interleukin-6 (IL-6)Inhibited mRNA synthesis; Inhibited promoter activityTranscriptional downregulation via suppression of NF-κB and AP-1 nih.gov

Neuroprotective Effects

The chroman scaffold, a core component of this compound, is integral to a class of compounds demonstrating significant neuroprotective properties. These effects are multifaceted, addressing several key pathological processes involved in neuronal damage and degeneration.

Attenuation of Excitotoxicity (e.g., NMDA-induced damage)

Excitotoxicity is a pathological process where excessive stimulation of glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to neuronal damage and death. nih.govmdpi.com This overactivation triggers a massive influx of calcium ions (Ca2+), which in turn activates a cascade of damaging enzymes and promotes the generation of reactive oxygen species (ROS), overwhelming the neuron's homeostatic mechanisms. mdpi.comnih.gov

Compounds containing the chroman structure can counter excitotoxicity through several mechanisms. Their inherent antioxidant properties help neutralize the ROS generated during Ca2+ overload. Furthermore, by modulating intracellular signaling pathways, they can interfere with the downstream effects of NMDA receptor overactivation. While direct antagonism of the NMDA receptor by this compound itself is not established, its derivatives and related structures can mitigate the consequences of the excitotoxic cascade, thereby protecting neurons from NMDA-induced damage. mdpi.comunimore.it

Role in Oxidative Stress Reduction in Neuronal Systems

The central nervous system is particularly susceptible to oxidative stress due to its high rate of oxygen consumption and abundance of lipids that can be easily oxidized. nih.gov Oxidative stress, an imbalance between the production of ROS and the ability of the antioxidant defense system to neutralize them, is a key factor in neuronal damage and the progression of neurodegenerative diseases. nih.govmdpi.com

The chroman ring is structurally related to vitamin E, a potent natural antioxidant. This structural feature endows chroman-based compounds with the ability to scavenge free radicals and reduce oxidative damage. Phenolic acids and related compounds can protect neurons by reducing lipid peroxidation and enhancing the activity of endogenous antioxidant enzymes. scienceopen.commdpi.com By mitigating oxidative stress, this compound and its derivatives can help preserve neuronal integrity and function.

Modulation of Intracellular Signaling (e.g., ERK-CREB pathway)

Beyond direct antioxidant effects, chroman derivatives can exert neuroprotection by modulating critical intracellular signaling pathways. As previously noted, 6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide suppresses the activation of NF-κB and AP-1, two key transcription factors that regulate the expression of inflammatory and apoptotic genes. nih.gov

The ERK-CREB pathway is another vital signaling cascade for neuronal survival, plasticity, and neurogenesis. nih.govd-nb.info Activation of this pathway through phosphorylation is crucial for transcribing genes that protect neurons from damage and promote recovery. d-nb.infonih.gov While direct modulation of the ERK-CREB pathway by this compound specifically is an area requiring further research, the demonstrated ability of related structures to influence transcription factors like NF-κB suggests that interaction with other key signaling cascades is a plausible mechanism of their neuroprotective action.

Relevance to Neurodegenerative Disorders (e.g., Alzheimer's Disease, Huntington's Disease)

The pathological hallmarks of neurodegenerative disorders like Alzheimer's and Huntington's disease prominently feature excitotoxicity, oxidative stress, and inflammation. nih.govnih.gov Therefore, the neuroprotective activities of chroman-based compounds are highly relevant to these conditions.

In the context of Alzheimer's Disease , where oxidative damage and inflammation contribute significantly to neuronal loss, the antioxidant and gene-regulating properties of chroman derivatives are of therapeutic interest. nih.gov

For Huntington's Disease , which is characterized by neuronal death stemming from excitotoxicity and oxidative stress, compounds that can interrupt these processes hold therapeutic promise. nih.gov The ability of chroman derivatives to mitigate the downstream effects of glutamate overstimulation and reduce oxidative damage makes them relevant candidates for investigation in slowing the progression of this disease.

Targeting Specific Receptors and Enzymes (e.g., ROCK2, Sigma-1, HDAC-6)

Recent research has identified specific molecular targets for derivatives of this compound, highlighting their potential for developing highly selective therapies.

ROCK2: Amide derivatives of chroman carboxylic acid have been developed as potent and highly selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). nih.govresearchgate.net One derivative, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, demonstrated a remarkable ROCK2 inhibitory activity with an IC50 value of 3 nM and over 22-fold selectivity against the ROCK1 isoform. nih.govresearchgate.net Given that ROCK2 is implicated in neuronal processes, selective inhibition is a promising strategy for various neurological disorders. nih.gov

Table 2: ROCK2 Inhibition by a Chroman Derivative
CompoundTargetIC50 ValueSelectivity (vs. ROCK1)Reference
(S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amideROCK23 nM22.7-fold nih.govresearchgate.net

Sigma-1 (σ1) Receptor: The Sigma-1 receptor is an intracellular chaperone protein that plays a crucial role in regulating calcium signaling, ion channel activity, and mitigating cellular stress. nih.govmdpi.comopenmedicinalchemistryjournal.com It is a key target for neuroprotective drugs. nih.gov The neuroprotective profile of chroman derivatives aligns with the functions of Sigma-1 receptor agonists, which can protect against excitotoxicity and oxidative stress. unimore.it Chromenone derivatives have been identified as potent ligands for the Sigma-1 receptor, suggesting that the broader chroman chemical space is a promising source for modulators of this important neuroprotective target. nih.gov

HDAC-6: Histone deacetylase 6 (HDAC6) is a cytoplasmic enzyme involved in various cellular processes, and its inhibition is being explored as a therapeutic strategy for neurodegenerative diseases. nih.gov Studies have shown that compounds featuring a carboxylic acid fragment can exhibit selectivity for HDAC6. nih.govresearchgate.net This suggests that the this compound structure could serve as a valuable scaffold for designing novel and selective HDAC6 inhibitors for neuroprotective applications.

Mentioned Compounds

Table 3: List of Chemical Compounds
Compound Name
This compound
6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide
(S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide
Nitric Oxide
Interleukin-6
Lipopolysaccharide
Glutamate
N-methyl-D-aspartate

Antimicrobial and Antifungal Activities

The chroman scaffold, a core component of this compound, is a structural feature in many natural and synthetic compounds that exhibit a wide range of biological activities. nih.govmdpi.com Research into chroman and its related structures, such as chromones, has revealed significant potential in combating microbial and fungal infections. nih.gov

Derivatives of the broader chroman and chromone (B188151) classes have demonstrated notable antibacterial properties. nih.gov While specific studies focusing solely on the antibacterial spectrum of this compound are limited, research on related aromatic carboxylic acids and heterocyclic compounds provides insight into its potential. Aromatic carboxylic acids are known to possess antimicrobial properties, which can be effective against a spectrum of both Gram-positive and Gram-negative bacteria. google.commdpi.com

For instance, various chromone derivatives have been identified with activity against different bacterial species. nih.gov One study on coumarin-3-carboxylic acid, a structurally related compound, found it possessed strong activity against several plant pathogenic bacteria, including Acidovorax citrulli, Ralstonia solanacearum, and multiple Xanthomonas species, with EC50 values ranging from 26.64 µg/mL to 40.73 µg/mL. frontiersin.org The mechanism of action for this related compound was found to involve the disruption of the bacterial cell membrane integrity. frontiersin.org Similarly, research into chroman-4-one derivatives, which share the core chroman structure, has shown inhibitory activity against bacteria such as Staphylococcus epidermidis and Pseudomonas aeruginosa. mdpi.com

Table 1: Antibacterial Activity of Selected Chroman-Related Derivatives

Compound Class Target Bacteria Activity Measurement (e.g., MIC, EC50) Reference
Coumarin-3-carboxylic acid Acidovorax citrulli EC50: 26.64 µg/mL frontiersin.org
Coumarin-3-carboxylic acid Ralstonia solanacearum EC50: ~30 µg/mL frontiersin.org
Chroman-4-one derivative Staphylococcus epidermidis MIC: 256 µg/mL mdpi.com

The chroman and chromone frameworks are recognized for their antifungal potential. nih.govnih.gov Studies on various derivatives have shown efficacy against a range of fungal pathogens, particularly Candida species, which are a common cause of human fungal infections.

In a comprehensive study, a library of 27 chromone derivatives was tested against nine different Candida species. nih.gov Several compounds, particularly those with a carbonitrile group at the C-3 position (chromone-3-carbonitriles), displayed significant antifungal and antibiofilm activities. For example, 6-bromochromone-3-carbonitrile exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL against Candida albicans. nih.gov This research highlights that specific substitutions on the chromone ring are crucial for potent antifungal action. nih.gov Another study on homoisoflavonoids derived from chroman-4-one also noted that these derivatives exhibited better antifungal activity than their precursors, especially against C. albicans and C. tropicalis. mdpi.com

Table 2: Antifungal Activity of Selected Chromone Derivatives against Candida albicans

Compound Name MIC (µg/mL) Reference
6-Bromochromone-3-carbonitrile 5 nih.gov
Chromone-3-carbonitrile 10 nih.gov
6-Chloro-3-formylchromone 10-20 nih.gov
3-Bromo-6-chlorochromone 50 nih.gov

The development of new anti-parasitic agents is a critical area of research, and heterocyclic compounds like chromans are being explored for this purpose. google.comresearchgate.net Research into chromone derivatives has indicated potential for anti-trypanosomal activity. A study involving the synthesis of novel chromone-3-carboxamides selected certain derivatives for evaluation of their anti-trypanosomal properties, suggesting the chromone scaffold as a promising starting point for the development of treatments for parasitic diseases like trypanosomiasis. semanticscholar.org The broad biological activities of flavonoids and related compounds, which often contain a chroman or chromone structure, include antiparasitic effects. nih.gov

Anticancer Potential

The chroman moiety is a key structural feature in numerous compounds investigated for their anticancer properties. nih.govnih.gov Derivatives of chroman have shown the ability to inhibit the growth of various cancer cell lines and are considered valuable scaffolds in the design of new antineoplastic agents. nih.govnih.gov

Derivatives of the chroman structure have been evaluated for their cytotoxic effects against human breast adenocarcinoma cells (MCF-7). researchgate.netnih.gov The MCF-7 cell line is a common model for studying breast cancer, and substances that inhibit its growth are of significant interest. nih.govwesternsydney.edu.au While some chromene compounds have shown moderate to weak activity against MCF-7 cells, specific modifications can enhance their potency. researchgate.net

For example, a novel chroman derivative, identified as compound 4s in one study, exhibited potent anti-proliferation activity against several human cancer cell lines, although MCF-7 was not specifically listed in the abstract's top results. nih.gov The study focused on the inhibition of acetyl-CoA carboxylases (ACCs), enzymes relevant to cancer cell metabolism. nih.gov Another study noted that chemical inhibition of this same enzyme pathway could suppress the formation of "mammospheres" in MCF-7 breast cancer cells, which is a measure of cancer stem cell activity. nih.gov This indicates that targeting metabolic pathways, a potential mechanism for certain chroman derivatives, is a valid strategy against MCF-7 cells.

Antineoplastic agents function to prevent, inhibit, or halt the development of a neoplasm or tumor. drugbank.com The chroman scaffold is found in compounds with established antineoplastic roles, such as the vitamin E family (tocopherols and tocotrienols), which are natural chromanols. nih.govnih.gov

Synthetic chroman derivatives have also been designed as potent anticancer agents. A series of novel chroman derivatives were synthesized as inhibitors of the PD-1/PD-L1 interaction, a key pathway in tumor immune evasion, demonstrating their potential as modern cancer therapeutics. nih.gov Furthermore, another study synthesized a series of chroman derivatives as inhibitors of acetyl-CoA carboxylases (ACCs), which are linked to metabolic diseases and cancers. One derivative showed significant anti-proliferation activity against lung (A549, H1975), colon (HCT116), and gastric (H7901) cancer cell lines, establishing it as a promising lead for cancer treatment. nih.gov Related structures, such as coumarin-3-carboxylic acid derivatives, have also been investigated as potential antineoplastic agents by inhibiting lactate (B86563) transport in cancer cells. nih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
6-bromochromone-3-carbonitrile
Chromone-3-carbonitrile
6-Chloro-3-formylchromone
3-Bromo-6-chlorochromone
Chromone-2-carboxylic acid
Coumarin-3-carboxylic acid
Chroman-4-one
Tocopherols

Other Biological Activities

Beyond more extensively studied applications, derivatives of the this compound nucleus have been investigated for a variety of other biological effects, demonstrating the versatility of this chemical scaffold.

Antidiabetic Effects (e.g., Lipase Inhibition)

Research into the antidiabetic potential of chroman-related structures has identified promising activity. A series of novel 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives were designed and synthesized to evaluate their potential as antidiabetic agents. dntb.gov.uanih.govnih.gov These compounds were tested for their ability to inhibit key enzymes involved in carbohydrate digestion, α-amylase and α-glucosidase. nih.govnih.gov

All the synthesized derivatives showed significant inhibitory activity against α-amylase, with inhibitory percentage values exceeding 93% at a concentration of 100 μg/mL. nih.gov Two derivatives, a 3-cyano-2-imino-2H-chromene-6-sulfonamide and a 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide, were particularly potent, with IC50 values of 1.76 µM and 1.08 µM, respectively. rsc.org Furthermore, select derivatives demonstrated strong inhibitory action against the α-glucosidase enzyme. nih.govresearchgate.net

In addition to enzyme inhibition, the antidiabetic activity of these compounds was assessed through their interaction with the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of glucose metabolism. Two of the chromene-6-sulfonamide derivatives displayed potent PPAR-γ transactivation activity, suggesting they may also act as insulin (B600854) sensitizers. nih.govnih.govresearchgate.net The potential of this structural class is further underscored by a patent for 3-chromanecarboxylic acid derivatives for the treatment of non-insulin dependent diabetes mellitus and associated lipid disorders. google.com

Table 1: Antidiabetic Activity of Chromene-6-Sulfonamide Derivatives
Compound ClassTargetKey FindingsReference
2-imino/2-oxo-2H-chromene-6-sulfonamide derivativesα-AmylaseShowed >93% inhibition at 100 µg/mL. Potent derivatives had IC50 values of 1.08 µM and 1.76 µM. nih.govrsc.org
α-GlucosidaseDemonstrated potent inhibition. nih.govresearchgate.net
PPAR-γExhibited significant transactivation activity, suggesting insulin-sensitizing effects. nih.govnih.govresearchgate.net

Antiepileptic Activity

While the chroman nucleus is a component of some molecules investigated for anticonvulsant properties, research directly implicating the this compound isomer is not prominently documented in the reviewed literature. The therapeutic potential of the broader chroman class in epilepsy remains an area for further exploration.

5-HT4 Receptor Agonism

Agonism of the 5-HT4 receptor is a target for prokinetic agents used to treat gastrointestinal motility disorders. Although various carboxamide-containing compounds have been developed as 5-HT4 agonists, a direct and specific role for derivatives of this compound in this context has not been established in the available scientific literature.

AMPA Receptor Potentiation

Positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, known as ampakines, are investigated for their potential to enhance cognitive function and treat neurological disorders. While numerous chemical scaffolds have been identified as AMPA potentiators, a specific connection to this compound derivatives is not well-established in published research.

Enzyme Inhibition (General)

Derivatives of chroman carboxylic acids have been successfully designed as potent and selective inhibitors of specific enzymes. A notable example is the development of (S)-6-methoxy-chroman-3-carboxylic acid derivatives as inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).

In one study, a series of amide-chroman derivatives were synthesized and evaluated for ROCK inhibitory activity. The compound (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide was identified as a particularly potent ROCK2 inhibitor, exhibiting an IC50 value of 3 nM. This compound also demonstrated significant isoform selectivity, being 22.7-fold more selective for ROCK2 over the highly homologous ROCK1 isoform. Molecular docking studies suggested that hydrophobic interactions are a key element for this high potency and selectivity. This research highlights the utility of the chroman carboxylic acid scaffold in designing highly specific enzyme inhibitors for therapeutic targets.

Table 2: ROCK2 Inhibition by a Chroman Carboxylic Acid Derivative
CompoundTarget EnzymeActivity (IC50)Selectivity (vs. ROCK1)
(S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amideROCK23 nM22.7-fold

Structure Activity Relationship Sar Studies and Computational Analysis

Influence of Substituent Effects on Biological Activity

The nature, position, and stereochemistry of substituents on the chroman ring system play a pivotal role in determining the biological efficacy of chroman-6-carboxylic acid derivatives.

Positional Isomerism and Steric Effects

The location of substituents on the chroman nucleus significantly impacts activity. For instance, in a series of substituted chromone (B188151) and chroman-4-one derivatives, those with substitutions at the 2-, 6-, and 8-positions were found to be the most potent inhibitors of the SIRT2 enzyme. acs.org Larger, electron-withdrawing groups at the 6- and 8-positions were particularly favorable for activity. acs.org A comparative study of methyl-substituted chromene-2-carboxylic acids revealed that the placement of methyl groups, such as in 5,7-dimethyl versus 6,8-dimethyl derivatives, alters the electronic distribution and steric hindrance, leading to different binding modes and inhibitory activities.

Specifically, for SIRT2 inhibition, a substituent at the 6-position was found to be more critical for activity than one at the 8-position. acs.org The absence of a substituent at the 6-position resulted in a significant drop in potency. acs.org Furthermore, the electronic nature of the substituent at position 6 can dramatically alter activity; electron-withdrawing groups like chloro and nitro were more favorable than electron-donating groups like methoxy (B1213986). acs.org The introduction of a fluorine atom at the 6-position has also been explored, with 6-fluoro-chroman-2-carboxylic acid being a key chiral building block in pharmaceuticals. researchgate.netrsc.org

Steric factors, which relate to the three-dimensional arrangement of atoms, also play a crucial role. The cis-isomer of a related indane carboxylic acid derivative was found to be the major diastereomer formed, which was attributed to steric interactions. researchgate.net This highlights how the spatial arrangement of substituents can dictate the formation of specific stereoisomers with potentially different biological activities.

Table 1: Effect of Substituent Position on Biological Activity

Compound Scaffold Substituent Position(s) Observed Effect on Activity Reference
Chroman-4-one2, 6, and 8Most potent SIRT2 inhibition acs.org
Chroman-4-one6More important for activity than position 8 acs.org
Chroman-4-one7Weak inhibitory activity observed with fluorine acs.org
Chromene-2-carboxylic acid5,7-dimethyl vs. 6,8-dimethylAlters electronic distribution and steric effects, leading to different binding modes

Impact of Side Chain Modifications

Modifications to the side chains attached to the this compound core have been shown to significantly alter biological activity. In a study of (2,2-dimethylchroman-6-yl)alkanoic acids, the length of the alkanoic acid side chain, containing one to four carbon atoms, influenced their potency as antigelling agents. nih.gov

In another series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides, modifications to the N-arylalkyl groups were explored. nih.govyakhak.org The inhibitory activity against nuclear factor-kappaB (NF-κB) activation was found to be dependent on the nature of the substituent on the phenyl ring. nih.gov Compounds with methyl, trifluoromethyl, or chloro substituents were potent inhibitors, while those with hydroxyl or methoxy groups were inactive. nih.gov The most active compounds in a related study contained diphenylethyl and diphenylpropyl side chains on the amide nitrogen. yakhak.org

Furthermore, the conversion of the carboxylic acid to an amide or ester can have a profound effect. For coumarin-3-carboxylic acid derivatives, an aryl ester at the 3-position was preferred over a thioester or an amide for inducing significant biological activity. researchgate.net This indicates that the nature of the functional group at the terminus of the side chain is a critical determinant of potency.

Table 2: Influence of Side Chain Modifications on NF-κB Inhibitory Activity

Parent Compound Side Chain Modification Resulting Activity Reference
6-hydroxy-7-methoxychroman-2-carboxylic acid N-phenylamide-OH or -OCH3 on phenyl ringInactive nih.gov
6-hydroxy-7-methoxychroman-2-carboxylic acid N-phenylamide-CH3, -CF3, or -Cl on phenyl ringPotent inhibitors nih.gov
6-hydroxy-7-methoxychroman-2-carboxylic acidN-diphenylethyl or N-diphenylpropyl amideMost active compounds yakhak.org

Molecular Modeling and Docking Studies

Computational techniques such as molecular modeling and docking are invaluable tools for elucidating the interactions between this compound derivatives and their biological targets at the molecular level.

Prediction of Binding Interactions and Affinity

Molecular docking studies have been employed to predict how these compounds bind to their target proteins and to estimate their binding affinity. researchgate.netmdpi.com For example, in the development of HDAC inhibitors, molecular modeling helped in the design of a novel 4-oxo-4H-chromen-hydroxamic acid derivative. ekb.eg Docking simulations of this compound into the active site of HDAC8 revealed a favorable binding affinity, close to that of a known inhibitor, and preserved the crucial interactions with key amino acid residues. ekb.eg These interactions included pi-pi stacking with phenylalanine residues and hydrogen bonding with histidine, aspartic acid, and tyrosine residues. ekb.eg

Similarly, docking studies of chromene-based sulfonamides against carbonic anhydrase isoforms showed that the N-C=O linker allowed the compounds to adopt various conformations and interactions within the enzyme's active site, influencing their inhibition profile. unifi.it The binding affinity is a critical parameter, and computational methods aim to predict this to differentiate between strong and weak binders. mdpi.com

Identification of Key Residues for Isoform Selectivity

A significant advantage of molecular modeling is its ability to identify key amino acid residues that are responsible for the selective binding of a ligand to a specific protein isoform. acs.org This is particularly important for designing drugs with fewer off-target effects. For instance, docking studies on chromene-based sulfonamides helped to rationalize their selectivity for tumor-associated carbonic anhydrase isoforms hCA IX and XII over the cytosolic isoforms hCA I and II. unifi.it The differences in the amino acid composition of the active sites among these isoforms are responsible for the observed selectivity. unifi.it

In the context of HDAC inhibitors, a new compound was designed based on SAR and molecular modeling to target specific HDAC isoforms. ekb.eg Biological evaluation showed moderate inhibition against HDAC1 and HDAC8 over HDAC6, and molecular modeling suggested a favorable binding affinity for the HDAC8 active site. ekb.eg By understanding the specific interactions with key residues like PHE152, PHE208, HIS142, HIS143, ASP178, and TYR306 in HDAC8, researchers can further optimize the structure to enhance isoform selectivity. ekb.eg

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the structure-activity relationships of antioxidant molecules. These computational methods provide deep insights into the electronic properties and reaction thermodynamics that govern the antioxidant capacity of compounds like this compound and its derivatives. By modeling the behavior of these molecules at the atomic level, researchers can predict their reactivity towards free radicals and elucidate the underlying mechanisms of their protective effects.

Elucidation of Reaction Mechanisms (e.g., Antioxidant Mechanisms)

The antioxidant activity of phenolic compounds, including the chroman family, is primarily attributed to their ability to neutralize reactive free radicals. Quantum chemical studies have been instrumental in identifying and evaluating the favorability of several key antioxidant mechanisms. nih.govmdpi.com The principal mechanisms investigated for chroman derivatives are:

Hydrogen Atom Transfer (HAT): In this one-step mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby quenching it. The efficiency of this pathway is largely determined by the O-H bond dissociation enthalpy (BDE). A lower BDE value indicates a weaker bond that is more easily broken, leading to a faster reaction with radicals. nih.gov The HAT mechanism is generally favored in apolar or gas-phase environments. ni.ac.rs

Sequential Electron Transfer-Proton Transfer (SET-PT): This two-step mechanism involves the initial transfer of an electron from the antioxidant to the free radical, forming a radical cation. This is followed by the transfer of a proton. The feasibility of the first step is related to the ionization potential (IP) of the antioxidant. nih.gov

Sequential Proton Loss-Electron Transfer (SPLET): This mechanism also proceeds in two steps, but the order is reversed. First, the phenolic hydroxyl group deprotonates to form an anion, followed by the transfer of an electron from this anion to the free radical. The initial deprotonation step is described by the proton affinity (PA), while the subsequent electron transfer is related to the electron transfer enthalpy (ETE). nih.govmdpi.com The SPLET mechanism is often favored in polar solvents which can stabilize the charged intermediates. ni.ac.rs

DFT calculations on Trolox, a water-soluble analog of vitamin E with a chroman-6-ol (B1254870) structure, have shown that in polar solvents, the SET-PT mechanism can be favorable due to the ability of the solvent to form strong hydrogen bonds with the phenol (B47542). nih.gov Studies on various phenolic acids have further confirmed that the presence of a carboxylic acid group, as in this compound, can influence the antioxidant activity, and that HAT, SET-PT, and SPLET mechanisms may all be plausible depending on the reaction environment. researchgate.netacs.org Computational analyses of other complex chroman derivatives have also highlighted the predominance of HAT and SPLET mechanisms in their antiradical capacity. mdpi.com

Energetic Considerations in Radical Formation and Stabilization

Key Thermodynamic Parameters in Antioxidant Activity:

ParameterAbbreviationSignificance in Antioxidant Mechanisms
Bond Dissociation EnthalpyBDEA primary descriptor for the HAT mechanism. Lower BDE values signify easier H-atom donation. nih.gov
Ionization PotentialIPRelates to the feasibility of the initial electron donation in the SET-PT mechanism. nih.gov
Proton Dissociation EnthalpyPDEDescribes the enthalpy change associated with proton loss from the radical cation in the second step of SET-PT. nih.gov
Proton AffinityPAIndicates the ease of deprotonation in the first step of the SPLET mechanism. nih.gov
Electron Transfer EnthalpyETERelates to the ability of the resulting anion to donate an electron in the second step of the SPLET mechanism. nih.gov

DFT studies on Trolox and its analogs provide concrete values for these parameters, allowing for a quantitative comparison of their antioxidant potential. For instance, the BDE of the phenolic hydroxyl group is a direct measure of the energy required to form the phenoxyl radical. Calculations have shown that stereoelectronic effects within the dihydropyran ring of the chroman structure, specifically the orbital overlap between the p-type lone pair on the heterocyclic oxygen atom and the aromatic π-electron system, contribute to a reduction in the phenolic O-H BDE, thereby enhancing its antioxidant activity. nih.gov

The table below presents calculated energetic parameters for Trolox from a DFT study, illustrating the quantitative data that can be obtained to assess antioxidant potential.

Calculated Thermodynamic Parameters for Trolox (gas phase) nih.gov

ParameterValue (kcal/mol)
BDE80.5
IP175.7
PDE45.3
PA329.8
ETE71.7

These energetic considerations are crucial for understanding the structure-activity relationship. For example, the introduction of substituents on the chroman ring can significantly alter these thermodynamic values. DFT studies on substituted chroman derivatives have shown that the effects on BDE can be interpreted in terms of both polar effects (ability to delocalize the lone pair on the phenol oxygen) and radical stabilization effects (degree of spin delocalization in the resulting radical). acs.org Furthermore, high-level computational methods have been used to study the thermal decomposition of the basic chroman structure, revealing a high activation energy barrier for its initial retro-Diels-Alder reaction, which underscores the inherent stability of the chroman ring system. aimspress.com

Advanced Analytical Techniques in Chroman 6 Carboxylic Acid Research

Spectroscopic Methods for Structural Elucidation

Structural elucidation is a critical step in the chemical analysis of chroman-6-carboxylic acid, confirming its identity and the nature of any substitutions. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) experiments are used to assign the chemical shifts of each proton and carbon atom.

For instance, in the analysis of a derivative, 3-hydroxy-2-methyl-2-(4-methylpent-3-enyl)this compound, ¹H and ¹³C NMR data were crucial for confirming its structure. plos.orgsemanticscholar.org Similarly, the structure of tert-Butyl-N′-(3,5-dimethylbenzoyl)-2,2-dimethyl-4-oxochroman-6-carbohydrazide was confirmed using ¹H NMR, which showed characteristic signals for the N-H proton, aromatic protons, and methyl groups. iucr.orgnih.gov In another study, the analysis of 2-(3,5-dimethyl-4-hydroxy-benzyl)-2-(4-methyl-pent-3-enyl)-4-oxo-chroman-6-carboxylic acid involved detailed ¹H and ¹³C NMR, including COSY and HMBC experiments, to establish the connectivity of the isoprenyl and geranyl groups. researchgate.net

Table 1: Representative ¹H NMR Spectroscopic Data for a this compound Derivative. iucr.orgnih.gov
Chemical Shift (δ) ppmMultiplicityAssignment
8.06sN—H
7.74dAromatic C10—H, C11—H
7.05sAromatic C19—H, C23—H
6.81mAromatic C8—H, C21—H
2.70sC2—H
1.57stert-butyl C14—H, C15—H,C16—H
1.44sgem-dimethyl C6—H,C7—H

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and its analogs. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov Techniques like electrospray ionization (ESI) are commonly coupled with mass spectrometry for the analysis of these compounds. nih.govnih.gov For example, the molecular formula of 6-oxo-tolypodiol, a related complex chroman derivative, was determined by HRESIMS based on the detection of its protonated molecule [M+H]⁺. nih.gov Fragmentation patterns observed in the mass spectrum can also provide structural information. The electron impact (EI) mass spectrum of a carbohydrazide (B1668358) derivative showed characteristic fragmentation peaks that helped confirm its structure. iucr.orgnih.gov

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a chroman derivative, N-(5-(Chroman-6-carboxamido)-2-methylphenyl)-2-methylquinoline-6-carboxamide, showed characteristic absorption bands (νmax) at 1651 cm⁻¹ (amide C=O), and around 1500-1600 cm⁻¹ for aromatic C=C stretching, confirming the presence of these key functional groups. nih.gov

Table 2: Key IR Absorption Bands for a Chroman-6-carboxamide Derivative. nih.gov
Wavenumber (cm⁻¹)Assignment
2957C-H stretch
1651Amide C=O stretch
1599Aromatic C=C stretch
1527Aromatic C=C stretch / N-H bend
1499Aromatic C=C stretch

Chromatographic Techniques for Separation and Analysis

Chromatography is fundamental to the study of this compound, enabling its isolation, purification, and quantification from various matrices. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are the most frequently employed methods.

High-Performance Liquid Chromatography (HPLC) HPLC is the predominant technique for the analysis and purification of this compound and its derivatives. plos.org Reverse-phase HPLC (RP-HPLC) is particularly common, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

In one method, a derivative was purified using semi-preparative reverse-phase HPLC. plos.orgsemanticscholar.org Analytical HPLC methods often use C18 columns with a gradient elution system, typically involving acetonitrile (B52724) and water (often with a formic acid modifier to improve peak shape), with detection by UV absorbance at specific wavelengths, such as 254 nm. plos.orgnih.gov For instance, the analysis of an enzymatic assay involving this compound was performed on an Agilent 1100 HPLC system with a C18 column, using a water/acetonitrile gradient with 0.1% formic acid at a flow rate of 1 mL/min. nih.govresearchgate.net High-resolution mass spectrometry can be coupled with HPLC (LC-HRMS) for simultaneous separation and sensitive detection, as demonstrated in the analysis of tolypodiol (B1214173) and its analogs. nih.govvanegaslab.org

Table 3: Example HPLC Conditions for this compound Analysis. plos.orgnih.gov
ParameterCondition
TechniqueReverse-Phase HPLC
ColumnAgilent Eclipse XDB-C18 (4.6x150 mm; 5 µm) or Luna C18 (15 cm x 4.6 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate0.5 - 1.0 mL/min
DetectionUV at 254 nm or Diode Array Detector (DAD)

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is another powerful technique used for the analysis of volatile or semi-volatile derivatives of this compound. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It has been mentioned as one of the analytical tools used in the broader characterization of secondary metabolites in studies that also identified chroman-based structures. plos.orgsemanticscholar.org

Thin-Layer Chromatography (TLC) TLC is a simple, rapid, and cost-effective method used for monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography. google.comacs.org For the separation of chroman derivatives, silica (B1680970) gel plates are typically used as the stationary phase. researchgate.netacs.org The mobile phase is a mixture of solvents, with the polarity adjusted to achieve optimal separation. A common solvent system for related compounds is a mixture of hexane (B92381) and ethyl acetate. iucr.orgnih.govgoogleapis.com Visualization of the separated spots on the TLC plate is often achieved using UV light. researchgate.net

Natural Occurrence and Biosynthetic Considerations

Isolation from Plant Sources

Chroman and chromene carboxylic acid derivatives have been successfully isolated from various plant species, particularly within the genus Piper. These compounds are often part of the plant's rich profile of secondary metabolites.

Piper cumanense : A phytochemical study of the inflorescences of Piper cumanense led to the isolation of a new 4-chromanone (B43037) derivative named oxocumanensic acid, which is chemically identified as 2-(1′,5′-dimethylhex-4′-enyl)-2-methyl-8-(pent-3′′-enyl)-4-oxo-chroman-6-acid carboxylic. researchgate.net

Piper peltatum : From this plant, researchers have isolated 2-(4',8'-Dimethylnona-3',7'-dienyl)-8-hydroxy-2-methyl-2H-chromene-6-carboxylic acid methyl ester. researchgate.net

These findings underscore the role of the Piper genus as a source of chroman-based carboxylic acids. The isolation of these compounds typically involves extraction from plant material followed by chromatographic separation techniques.

Table 1: Chroman Carboxylic Acid Derivatives from Plant Sources

Compound Name Plant Source Reference
Oxocumanensic acid Piper cumanense researchgate.net

Occurrence in Fungi and Other Organisms

Fungi, particularly from the Aspergillus and Penicillium genera, are prolific producers of diverse secondary metabolites, including a variety of chromone (B188151) and chromanone compounds. acs.org Some of these are carboxylic acid derivatives.

Penicillium erubescens : A marine sponge-associated fungus, P. erubescens, was found to produce several novel chromone derivatives. nih.gov Among them was 7-hydroxy-6-methoxy-4-oxo-3-[(1E)-3-oxobut-1-en-1-yl]-4H-chromene-5-carboxylic acid. nih.gov

Aspergillus sp. : A species of Aspergillus has been identified as the source of 5-Hydroxy-2,3-dimethyl-4-oxo-7-(2-oxopropyl)-4H-chromene-8-carboxylic acid. acs.org

Marine Organisms : Marine organisms, including algae, sponges, and associated fungi, are a rich source of natural products, including 6-hydroxy-chromanols. rsc.org While direct isolation of chroman-6-carboxylic acid is less commonly reported, the metabolic machinery to produce the core chroman structure is present. rsc.org For instance, a deep-sea-derived fungus, Penicillium sp. SCSIO06868, yielded coniochaetone N, identified as (R)-1,8-dihydroxy-9-oxo-1,2,3,9-tetrahydrocyclopenta[b]chromene-6-carboxylic acid. frontiersin.org

Table 2: Chroman/Chromone Carboxylic Acids from Fungi

Compound Name Fungal Source Reference
7-hydroxy-6-methoxy-4-oxo-3-[(1E)-3-oxobut-1-en-1-yl]-4H-chromene-5-carboxylic acid Penicillium erubescens nih.gov
5-Hydroxy-2,3-dimethyl-4-oxo-7-(2-oxopropyl)-4H-chromene-8-carboxylic acid Aspergillus sp. acs.org

Biosynthetic Pathways and Precursors

The biosynthesis of the chroman ring system and its derivatives stems from primary metabolic pathways, chiefly the shikimic acid and polyketide pathways.

Shikimic Acid Pathway : This pathway is fundamental for the biogenesis of phenylpropane (C6-C3) units. mdpi.com It produces essential aromatic amino acids and chorismic acid, a key branch-point intermediate. mdpi.com Phenylalanine, a product of this pathway, can be converted to cinnamic acid, a precursor for many phenolic compounds, including the coumarin (B35378) and chromone skeletons. mdpi.comresearchgate.net

Polyketide Pathway : Type III polyketide synthases (PKSs) are enzymes that produce a wide array of secondary metabolites, including the precursors for flavonoids, chromones, and xanthones. nih.gov These enzymes typically use a starter molecule (like an aromatic carboxylic acid CoA ester) and repeatedly add extender units (like malonyl-CoA) to create a poly-β-keto intermediate, which is then cyclized to form the characteristic ring structures. nih.gov

Precursor for Vitamin E : The biosynthesis of tocochromanols (the class including vitamin E) specifically utilizes homogentisic acid as the aromatic precursor for the chromanol ring. rsc.orgmdpi.com

In a study on the biosynthesis of the meroterpenoid tolypodiol (B1214173), this compound was used as a potential substrate for an O-methylation step catalyzed by the enzyme TylH. nih.gov Although the reaction did not proceed, this research highlights the consideration of this compound as a plausible intermediate in complex biosynthetic pathways. nih.gov

Relationship to Natural Products (e.g., Vitamin E, Flavonoids)

The this compound structure is intrinsically related to several major classes of natural products, most notably vitamin E and flavonoids, where the chroman or chromone ring is a core structural feature.

Vitamin E : Vitamin E is a group of fat-soluble compounds called tocochromanols, which are characterized by a chroman-6-ol (B1254870) core. mdpi.comebi.ac.uk The eight naturally occurring forms of vitamin E (α-, β-, γ-, and δ-tocopherols and tocotrienols) are all derivatives of this chroman-6-ol structure. rsc.org this compound is a structural analogue, differing by the oxidation of the hydroxyl group at position 6 to a carboxylic acid. This relationship is also evident in the metabolism of vitamin E, which results in carboxyethyl-hydroxychroman (CEHC) products, water-soluble metabolites that feature a carboxylic acid group on the side chain and are excreted in urine and bile. nih.gov Furthermore, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a well-known water-soluble synthetic analog of vitamin E that contains a carboxylic acid group. researchgate.net

Flavonoids : Flavonoids are a vast class of plant secondary metabolites built upon a C6-C3-C6 skeleton, which can be described as a 2-phenyl-substituted chromone or chromanone. scholarsresearchlibrary.com The chromone (or chromen-4-one) ring system is the central heterocyclic component of many flavonoids, such as flavones, flavonols, and isoflavones. For example, the well-known flavonol quercetin (B1663063) is chemically named 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. scholarsresearchlibrary.com Therefore, the chromone carboxylic acid scaffold is a fundamental part of the flavonoid structure, which itself arises from the polyketide pathway. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
α-tocopherol
β-tocopherol
γ-tocopherol
δ-tocopherol
α-tocotrienol
β-tocotrienol
γ-tocotrienol
δ-tocotrienol
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
2'-carboxyethyl-6-hydroxychroman (CEHC)
Oxocumanensic acid
2-(4',8'-Dimethylnona-3',7'-dienyl)-8-hydroxy-2-methyl-2H-chromene-6-carboxylic acid methyl ester
7-hydroxy-6-methoxy-4-oxo-3-[(1E)-3-oxobut-1-en-1-yl]-4H-chromene-5-carboxylic acid
5-Hydroxy-2,3-dimethyl-4-oxo-7-(2-oxopropyl)-4H-chromene-8-carboxylic acid
Coniochaetone N
Homogentisic acid
Chorismic acid
Phenylalanine
Cinnamic acid
Quercetin (3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one)
Kaemferol
Flavonoids

Future Perspectives and Research Directions

Novel Synthetic Approaches and Derivativatization Strategies

The synthesis of chroman carboxylic acids and their derivatives is an active area of research, with new methods aiming for improved efficiency, yield, and stereoselectivity. One established approach involves the degradation of complex natural products like novobiocin (B609625) to yield building blocks such as 2,2-dimethyl-6-carboxychroman. researchgate.net More direct synthetic routes are also being developed. For instance, 6-substituted-4-chromanone-2-carboxylic acids can be prepared from substituted phenols and maleic anhydride, although this can require significant amounts of catalyst and present challenges for industrial scale-up. google.com An improved process for preparing 5-methylchroman-6-carboxylic acid, an intermediate for insecticides, involves reacting a Hagemann's ester with a propargyl derivative, followed by heat-induced rearrangement and isomerization. google.com

A significant focus is on the enantioselective synthesis of chiral chroman carboxylic acids, which are crucial building blocks for pharmaceuticals. rsc.org Enzymatic resolution has emerged as a powerful and environmentally friendly alternative to chemical methods. rsc.org For example, two esterases, EstS and EstR, have been used for the sequential biphasic batch resolution of racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC). rsc.org This method produces both (S)- and (R)-6-fluoro-chroman-2-carboxylic acids with high enantiomeric excess (>95%) and a total mole yield of 93.5% over ten batches. rsc.org

Derivatization of the carboxylic acid group is a key strategy for enhancing analytical detection and modifying biological activity. For sensitive analysis by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), derivatization reagents are employed to improve ionization efficiency. nih.govnih.gov These strategies have been successfully applied to related compounds, demonstrating their potential for this compound.

Table 1: Derivatization Reagents for Enhanced LC-MS/MS Detection of Chroman Carboxylic Acid Analogs

ReagentTarget Compound ExampleMethodOutcomeReference
2-Picolylamine (PA)2-(β-carboxyethyl)-6-hydroxy-2,7,8-trimethylchroman (gamma-CEHC)Reaction in the presence of 2,2'-dipyridyl disulfide and triphenylphosphine.9 to 158-fold increase in detection response; detection limits in the low femtomole range. nih.gov
(S)-Anabasine (ANA)2-(β-carboxyethyl)-6-hydroxy-2,7,8-trimethylchroman (gamma-CEHC)Reaction in the presence of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholium chloride.20 to 160-fold increase in detection response; enables enantiomeric separation. nih.gov

These derivatization techniques not only facilitate the detection of trace amounts in biological samples like saliva but also enable the separation of stereoisomers, which is critical for pharmacological studies. nih.govnih.gov

Exploration of New Biological Targets and Therapeutic Applications

Derivatives of the chroman carboxylic acid core are being investigated for a wide array of therapeutic applications, targeting various biological pathways implicated in disease. Research has shown that modifications to the chroman scaffold can produce compounds with potent and selective activity against cancer, inflammatory diseases, and respiratory conditions. researchgate.netnih.govkarazin.uafrontiersin.org

One major area of interest is in the development of anti-inflammatory agents. A series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides were synthesized and found to be potent inhibitors of nuclear factor-kappaB (NF-κB) activation in macrophage cells, suggesting their potential for treating inflammatory disorders. nih.gov Further studies on N-arylalkylamide derivatives of the same scaffold identified compounds with inhibitory effects on cancer cell proliferation. koreascience.kryakhak.org

In the field of respiratory diseases, amides of 1-oxo-3-phenyl-isothis compound have been identified as promising agents for Chronic Obstructive Pulmonary Disease (COPD) and asthma. researchgate.netkarazin.ua Through virtual screening, compounds were discovered that act as selective inhibitors of M3 muscarinic cholinergic receptors, which are key targets for bronchodilators. researchgate.netkarazin.ua One lead compound demonstrated an IC₅₀ of 5.25·10⁻⁸ M and was more effective at inhibiting M3 receptor signal transmission than the existing clinical drug, ipratropium (B1672105) bromide. researchgate.netkarazin.ua

Other research has identified chroman derivatives as potent receptor antagonists and enzyme inhibitors. A novel class of 2H-chromene-3-carboxylic acid derivatives has been developed as selective antagonists for the Endothelin-A (ETₐ) receptor, a target for cardiovascular diseases. acs.org Additionally, (S)-6-methoxy-chroman-3-carboxylic acid amides have been discovered as highly potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a target for cardiovascular and neurological disorders. researchgate.net

Table 2: Biological Targets and Potential Applications of Chroman Carboxylic Acid Derivatives

Derivative ClassBiological TargetPotential Therapeutic ApplicationReference
6-Hydroxy-7-methoxychroman-2-carboxylic acid N-phenylamidesNuclear Factor-kappaB (NF-κB)Anti-inflammatory nih.gov
Amides of 1-oxo-3-phenyl-isothis compoundM3 Muscarinic Cholinergic ReceptorCOPD, Asthma researchgate.netkarazin.ua
2H-Chromene-3-carboxylic acid derivativesEndothelin-A (ETₐ) ReceptorCardiovascular Disease acs.org
(S)-6-methoxy-chroman-3-carboxylic acid amidesROCK2 IsoformCardiovascular/Neurological Disorders researchgate.net
6-Chloro-chroman-3-carboxylic acid derivativesNot specifiedAnti-inflammatory, Antimicrobial chemimpex.com

Advanced Mechanistic Investigations

Understanding the precise mechanisms by which chroman-based compounds exert their biological effects is crucial for their optimization and development. Current research employs a combination of experimental and computational techniques to elucidate these pathways.

Molecular simulation and docking are frequently used to investigate how these molecules interact with their biological targets at an atomic level. rsc.orgresearchgate.net For instance, molecular simulations revealed the mechanisms behind the high enantioselectivity of esterases used in the resolution of methyl 6-fluoro-chroman-2-carboxylate. rsc.org In another study, molecular docking of (S)-6-methoxy-chroman-3-carboxylic acid amides into the active sites of ROCK1 and ROCK2 isoforms helped to explain the structural basis for their high potency and selectivity. researchgate.net The analysis suggested that hydrophobic interactions are key for potency and that a single amino acid difference (Lys105 in ROCK1 vs. Lys121 in ROCK2) is critical for isoform selectivity. researchgate.net

Mechanistic studies also extend to the chemical behavior of these compounds. The decomposition mechanism of ethyl 6-azido-4-oxo-4H-chromen-2-carboxylate in the presence of acid has been studied, providing insights into its reactivity and potential for rearrangement into other heterocyclic systems. rsc.org Furthermore, research into the anti-Alzheimer's potential of related coumarin (B35378) derivatives, such as umbelliferone (B1683723) 6-carboxylic acid, has involved mechanistic studies showing the inhibition of key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.gov These investigations are essential for understanding the polypharmacology of these scaffolds.

Development of Structure-Based Drug Design Initiatives

Structure-based drug design, which relies on understanding the relationship between a molecule's three-dimensional structure and its biological activity, is a cornerstone of modern drug discovery. This approach is being actively applied to the chroman carboxylic acid scaffold to design more potent and selective therapeutic agents.

Structure-activity relationship (SAR) studies are fundamental to these initiatives. By systematically modifying the chroman core and its substituents, researchers can identify the structural features essential for activity. For example, an SAR study of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides as NF-κB inhibitors revealed specific requirements for the substituent on the phenyl ring. nih.gov

Table 3: Structure-Activity Relationship (SAR) of N-Substituted Phenylamides as NF-κB Inhibitors

CompoundSubstituent on Phenyl RingIC₅₀ (µM) for NF-κB InhibitionReference
2aH>100 nih.gov
2b2-CH₃43.5 nih.gov
2c3-CH₃25.1 nih.gov
2d4-CH₃60.2 nih.gov
2e4-CF₃16.3 nih.gov
2f2-Cl23.4 nih.gov
2g3-Cl10.7 nih.gov
2h4-Cl6.0 nih.gov
2i2-OCH₃>100 nih.gov
2j3-OCH₃>100 nih.gov
2k4-OCH₃>100 nih.gov
2l2-OH>100 nih.gov
2m3-OH>100 nih.gov
2n4-OH>100 nih.gov

This study showed that while hydroxyl or methoxy (B1213986) groups led to inactive compounds, small alkyl or electron-withdrawing groups like chloro and trifluoromethyl resulted in potent inhibitors. nih.gov The most active compound, with a 4-chloro substituent, was four times more potent than the parent compound. nih.gov Similarly, extensive SAR studies on 2H-chromene-3-carboxylic acid derivatives identified the (R)-configuration at the 2-position and specific substituents at the 2-, 3-, and 6-positions as crucial for high-affinity binding to the ETₐ receptor. acs.org

Computational methods are integral to these design initiatives. High-throughput virtual screening of large compound libraries against the 3D structure of a target protein can rapidly identify potential hits. researchgate.netkarazin.ua This was the approach used to discover the novel M3 receptor inhibitors derived from 1-oxo-3-phenyl-iso-chroman-6-carboxylic acid. researchgate.netkarazin.ua

Translational Research and Preclinical Development

Translating promising laboratory findings into clinically viable treatments involves rigorous preclinical evaluation. This phase assesses a compound's pharmacological and pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME).

Preclinical studies also involve demonstrating efficacy in cell-based or tissue-based models that are relevant to the target disease. The M3 receptor inhibitors derived from 1-oxo-3-phenyl-isothis compound were tested for their effect on the contractile activity of tracheal preparations, a standard ex vivo model for assessing bronchodilator activity. researchgate.net Likewise, indole-6-carboxylic acid derivatives designed as anticancer agents were evaluated for their cytotoxicity against multiple cancer cell lines, their ability to induce apoptosis, and their effect on the cell cycle, all of which are critical preclinical assessments. nih.gov These studies provide the necessary foundation for advancing the most promising compounds toward clinical trials.

Q & A

Q. What methodologies validate the purity of this compound in synthetic batches?

  • Methodological Answer : Combine HPLC (≥95% purity threshold), melting point analysis (compare to literature values), and elemental analysis (C, H, O content). Use TLC for rapid batch-to-batch consistency checks. Ensure reproducibility across ≥3 independent syntheses .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chroman-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Chroman-6-carboxylic acid

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